molecular formula C11H6N2O2 B14334608 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- CAS No. 103417-95-4

2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)-

Cat. No.: B14334608
CAS No.: 103417-95-4
M. Wt: 198.18 g/mol
InChI Key: YYLUJSBONROLKZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- is an organic compound with the molecular formula C11H7NO2 It is a derivative of propenoic acid, featuring a cyano group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or ammonium acetate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two cyano groups in 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- makes it unique compared to its analogs. This structural feature can influence its reactivity and interactions with other molecules, potentially leading to distinct chemical and biological properties.

Properties

CAS No.

103417-95-4

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

2-cyano-3-(4-cyanophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H6N2O2/c12-6-9-3-1-8(2-4-9)5-10(7-13)11(14)15/h1-5H,(H,14,15)

InChI Key

YYLUJSBONROLKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)C#N

Origin of Product

United States

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